molecular formula C13H14FN3O5S B2440469 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-58-2

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2440469
CAS No.: 2034269-58-2
M. Wt: 343.33
InChI Key: ZQXGSBHJLWVMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring and the imidazolidine-2,4-dione group suggests that the compound may have a cyclic structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions .

Scientific Research Applications

Inhibitory Applications and Molecular Interactions

Studies have highlighted the synthesis and evaluation of various derivatives, including those related to imidazolidine-2,4-diones, for their ability to inhibit specific enzymes or biological processes. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their selective inhibition of human heart chymase, revealing insights into the structure-activity relationship and molecular interactions with the enzyme's active site (S. Niwata et al., 1997). Such compounds are of interest for their therapeutic potential against cardiovascular diseases.

Antimicrobial and Antifungal Applications

Another realm of application involves antimicrobial and antifungal activities. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and showed promising antimicrobial and antifungal activities (D. B. Janakiramudu et al., 2017). These studies are crucial for the development of new therapeutic agents to combat resistant microbial strains.

Anticancer Research

The anticancer potential of imidazolidine derivatives has been extensively studied. Novel derivatives like spirohydantoin have shown growth inhibition followed by apoptosis in leukemia cells, suggesting their potential as cancer therapeutic agents (C. Kavitha et al., 2009). Another study on N-benzyl aplysinopsin analogs evaluated their in vitro cytotoxicity against human tumor cell lines, identifying compounds with potent growth inhibition against melanoma and ovarian cancer cells (Narsimha R Penthala et al., 2011). These findings underscore the importance of imidazolidine derivatives in developing new anticancer drugs.

Synthesis and Photophysical Properties

The synthesis and investigation of novel compounds for their physical properties have also been noted. For instance, a study on the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties highlights their strong fluorescence and potential applications in bioorthogonal chemistry (M. Garre et al., 2019). Such studies contribute to the development of new materials for imaging and diagnostic purposes.

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O5S/c1-22-11-3-2-9(4-10(11)14)23(20,21)16-6-8(7-16)17-12(18)5-15-13(17)19/h2-4,8H,5-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXGSBHJLWVMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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